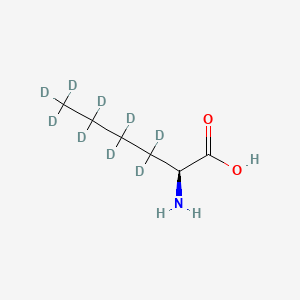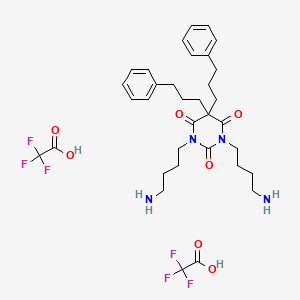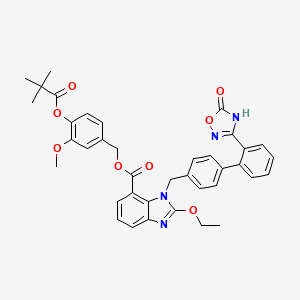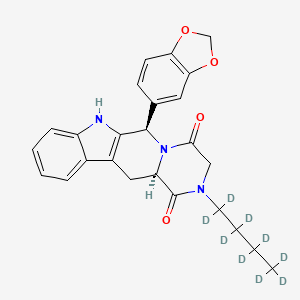
N-Butyl Nortadalafil-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl Nortadalafil-d9 is a deuterated analog of N-Butyl Nortadalafil, a derivative of Tadalafil. Tadalafil is a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tadalafil and its derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl Nortadalafil-d9 involves the incorporation of deuterium atoms into the N-Butyl Nortadalafil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated butylamine can be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl Nortadalafil-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
Applications De Recherche Scientifique
N-Butyl Nortadalafil-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of the metabolic pathways and pharmacokinetics of Tadalafil and its derivatives.
Drug Development: Researchers use this compound to develop new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used to investigate the biological effects and mechanisms of action of Tadalafil and related compounds.
Industrial Applications: this compound is used in the development of new industrial processes and products.
Mécanisme D'action
N-Butyl Nortadalafil-d9 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of Tadalafil, but the deuterated form may exhibit different pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tadalafil: The parent compound, used for the treatment of erectile dysfunction.
N-Butyl Nortadalafil: The non-deuterated analog of N-Butyl Nortadalafil-d9.
Sildenafil: Another phosphodiesterase type 5 inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties and make it a valuable tool for scientific research. The deuterated form may exhibit slower metabolism and longer half-life compared to its non-deuterated counterpart, providing insights into the drug’s behavior in the body.
Propriétés
Formule moléculaire |
C25H25N3O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1/i1D3,2D2,3D2,10D2 |
Clé InChI |
KYRHHTFKIXWPJS-VWUMBCOTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canonique |
CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


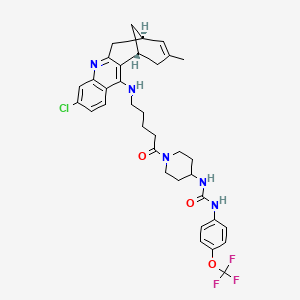
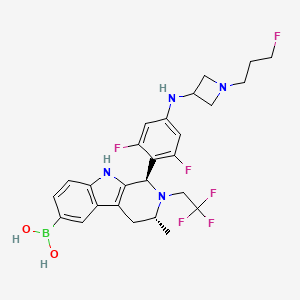
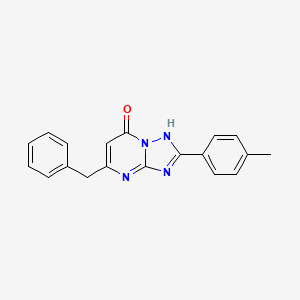
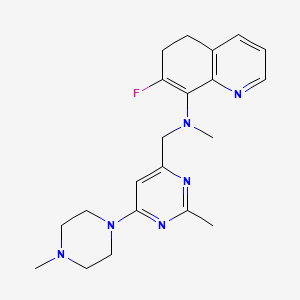
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
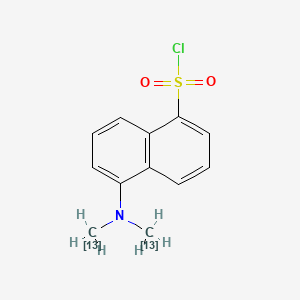
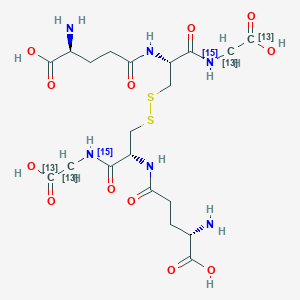
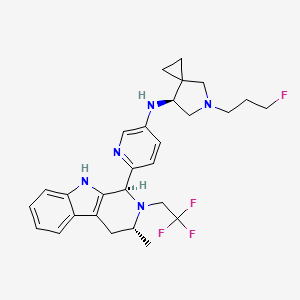
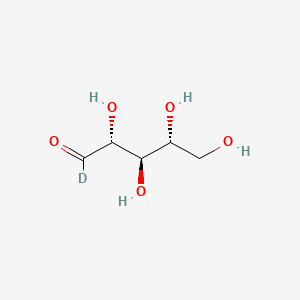
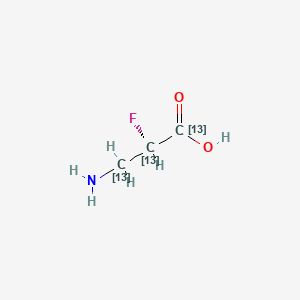
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
